1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid
Overview
Description
1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid is a complex organic compound that features a cyclopentane ring, a piperazine moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-Methylpiperazin-1-yl)cyclopentanol. This intermediate is then subjected to oxidation to form the corresponding ketone, which is further reacted with ethyl chloroformate to introduce the oxoethyl group. Finally, the carboxylic acid group is introduced through hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
- 2-(4-Methylpiperazin-1-yl)cyclopentanol
- 4-(4-Methylpiperazin-1-yl)butan-1-ol
- 1-(2-Aminoethyl)cyclopentanol
- 2-[(4-Methylpiperazin-1-yl)carbonyl]benzoic acid
Uniqueness: 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid is unique due to its combination of a cyclopentane ring, a piperazine moiety, and a carboxylic acid group. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)11(16)10-13(12(17)18)4-2-3-5-13/h2-10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXOGWGTWXDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2(CCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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